molecular formula C7H13ClN2O3 B1473610 4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride CAS No. 637015-67-9

4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride

Cat. No. B1473610
M. Wt: 208.64 g/mol
InChI Key: PFLVWWCIJYBNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride” is an organic compound . It is a derivative of morpholine, which is a heterocycle featuring both amine and ether functional groups .

Scientific Research Applications

Biodegradable Polymers

Synthesis of Poly(ester amide)s

Research has explored the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives to synthesize poly(ester amide)s. These polymers exhibit a carboxylic acid group at one end and a hydroxyl group at the other, indicating potential for diverse applications in biodegradable materials (Feng et al., 2000).

Medical Field Applications

Morpholine-2,5-dione derivatives are crucial for the preparation of biodegradable materials, showing promise in medical applications such as drug delivery systems and gene carriers. Their synthesis methods and potential applications have been summarized, indicating the broad utility of these compounds (Yu, 2015).

Biochemical Properties

Xanthine Oxidase Inhibition and Anti-inflammatory Effects

Studies have identified morpholine-diones derivatives as effective xanthine oxidase inhibitors with significant anti-inflammatory properties, suggesting potential use in treating conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Material Science Innovations

Thermal Stability in Polyurethane Foams

New rigid polyurethane foams based on polyols obtained from morpholine-2,3-dione derivatives have been developed, showing high thermal stability and mechanical strength. This innovation marks a significant step forward in materials science, providing options for heat-insulating materials capable of withstanding temperatures up to 150°C (Zarzyka et al., 2018).

properties

IUPAC Name

4-(3-aminopropyl)morpholine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c8-2-1-3-9-6(10)4-12-5-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLVWWCIJYBNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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